4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Alkylation and Cyclopropylation: The imidazole ring is then alkylated and cyclopropylated to introduce the cyclopropyl and methyl groups.
Coupling with Pyridine: The final step involves coupling the imidazole derivative with a pyridine ring through an ethynyl linkage, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine has several scientific research applications:
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its imidazole and pyridine rings. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine is unique due to its ethynyl linkage between the imidazole and pyridine rings, which imparts distinct electronic properties and potential for diverse chemical reactivity. This structural feature differentiates it from other imidazole-containing compounds and expands its range of applications.
Properties
CAS No. |
824431-84-7 |
---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-[2-(2-cyclopropyl-1-methylimidazol-4-yl)ethynyl]-2-methylpyridine |
InChI |
InChI=1S/C15H15N3/c1-11-9-12(7-8-16-11)3-6-14-10-18(2)15(17-14)13-4-5-13/h7-10,13H,4-5H2,1-2H3 |
InChI Key |
CCKWRLFLIPTHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C#CC2=CN(C(=N2)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.